molecular formula C17H22ClN3O3 B5614987 1-(3-chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone

1-(3-chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone

Cat. No. B5614987
M. Wt: 351.8 g/mol
InChI Key: FDUIYVOXUCQCCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis, achieving yields around 48.2% - 53.3% (Quan, 2006), (Ning-wei, 2005). These procedures are crucial for constructing the piperazine backbone and introducing functional groups at specific positions on the aromatic rings.

Molecular Structure Analysis

Molecular structure studies, including X-ray crystallography and spectroscopic methods, reveal detailed insights into the compound's geometry, confirming its synthesized structure through IR, 1H-NMR, and MS techniques. For instance, a structurally related compound was confirmed using spectral data analysis and X-ray crystallography, showing it crystallizes in the monoclinic crystal system (Bhat et al., 2018).

Chemical Reactions and Properties

The chemical behavior of this compound involves interactions with various reagents and conditions, leading to the formation of new bonds or functional groups. These reactions are critical for its application as an intermediate in the synthesis of more complex molecules. Studies on metabolism and the synthesis of similar compounds offer insights into potential reactions and transformations the compound might undergo (Jiang et al., 2007).

properties

IUPAC Name

1-(3-chlorophenyl)-4-[2-(3-hydroxypiperidin-1-yl)acetyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c18-13-3-1-4-14(9-13)21-8-7-20(12-17(21)24)16(23)11-19-6-2-5-15(22)10-19/h1,3-4,9,15,22H,2,5-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUIYVOXUCQCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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